Peroxidase Binding Affinity: BHA vs. Salicylhydroxamic Acid
Benzohydroxamic acid (BHA) exhibits significantly weaker binding to myeloperoxidase compared to its close analog, salicylhydroxamic acid (SHA). The difference in binding affinity spans three orders of magnitude, highlighting a stark contrast in their biological interactions. [1]
| Evidence Dimension | Binding affinity to myeloperoxidase |
|---|---|
| Target Compound Data | Not specified (qualitatively 3 orders of magnitude weaker) |
| Comparator Or Baseline | Salicylhydroxamic acid (SHA): Kd = 2 x 10^-6 M |
| Quantified Difference | SHA binding is approximately 1,000-fold stronger than BHA binding. |
| Conditions | Myeloperoxidase from human leukocytes; equilibrium binding assays at 25°C. |
Why This Matters
For researchers studying myeloperoxidase, this data is critical for selecting the appropriate inhibitor; BHA would be an unsuitable substitute for SHA when potent inhibition is required.
- [1] Ikeda-Saito, M., Shelley, D. A., Lu, L., Booth, K. S., Caughey, W. S., & Kimura, S. (1991). Salicylhydroxamic acid inhibits myeloperoxidase activity. Journal of Biological Chemistry, 266(6), 3611-3616. View Source
